Calcium linoleate

Beschreibung

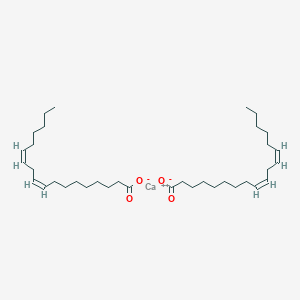

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZZMLUWBPPEMU-GRVYQHKQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015454 | |

| Record name | Calcium dilinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19704-83-7 | |

| Record name | Calcium linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019704837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dilinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA24QBU66J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Calcium Linoleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium linoleate, the calcium salt of linoleic acid, is a metallic soap that is garnering increasing interest in various scientific and industrial fields, including pharmaceuticals. Its unique physicochemical properties, stemming from the presence of a divalent calcium ion and two long-chain unsaturated fatty acid molecules, make it a candidate for applications ranging from excipients in drug formulations to components of novel drug delivery systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential roles in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some data are readily available, experimentally determined values for certain properties, such as melting point and density, are not consistently reported in the literature. In such cases, computed values or data from analogous compounds like calcium stearate are provided for reference.

Identification and Structure

-

IUPAC Name: calcium bis((9Z,12Z)-octadeca-9,12-dienoate)[1]

-

Synonyms: Calcium dilinoleate, Linoleic acid calcium salt[1]

-

CAS Number: 19704-83-7[1]

-

Chemical Formula: C₃₆H₆₂CaO₄[1]

-

Molecular Weight: Approximately 598.95 g/mol [2][]

Tabulated Physicochemical Data

For clarity and comparative purposes, the key physicochemical properties of this compound are presented in Table 1. Where experimental data is scarce, information on the closely related calcium stearate has been included for comparative reference.

| Property | This compound | Calcium Stearate (for comparison) | Source |

| Molecular Formula | C₃₆H₆₂CaO₄ | C₃₆H₇₀CaO₄ | [1],[4] |

| Molecular Weight | ~598.95 g/mol | ~607.04 g/mol | [2],[4] |

| Appearance | White to light yellow powder or paste | Fine, white, bulky powder | [5],[6] |

| Melting Point | Data not available (Decomposes upon heating) | 147-149 °C | [6] |

| Density | Data not available | ~1.08 g/cm³ | [6] |

| Solubility | Insoluble in water, ethanol, ether. | Insoluble in water; slightly soluble in hot ethanol. | [6] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound. The protocols are based on established chemical principles for the formation of metallic soaps and standard analytical techniques.

Synthesis of this compound via Precipitation

This protocol describes a common laboratory-scale method for synthesizing this compound through a precipitation reaction between an alkali metal linoleate and a soluble calcium salt.

Materials:

-

Linoleic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Calcium chloride (CaCl₂)

-

Ethanol

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Buchner funnel), drying oven

Procedure:

-

Saponification:

-

Dissolve a known quantity of linoleic acid in ethanol in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent aqueous or ethanolic solution of NaOH or KOH.

-

Slowly add the alkaline solution to the linoleic acid solution while stirring continuously with a magnetic stirrer.

-

Continue stirring until the saponification reaction is complete, resulting in a clear solution of sodium or potassium linoleate.

-

-

Precipitation:

-

Prepare an aqueous solution of calcium chloride. A slight excess of CaCl₂ can be used to ensure complete precipitation.

-

While vigorously stirring the linoleate solution, slowly add the calcium chloride solution.

-

A white to yellowish precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring for a period (e.g., 30-60 minutes) to ensure complete reaction and particle growth.

-

Isolate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid several times with distilled water to remove any unreacted salts (e.g., NaCl or KCl) and excess reactants.

-

Finally, wash with ethanol to remove residual water and aid in drying.

-

-

Drying:

-

Dry the purified this compound powder in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization Techniques

FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic functional groups.

Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound powder with dry potassium bromide (KBr) and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

-

Spectral Analysis:

-

Look for the disappearance of the broad O-H stretching band of the carboxylic acid group from linoleic acid (around 3000 cm⁻¹).

-

Identify the disappearance of the C=O stretching vibration of the carboxylic acid (around 1710 cm⁻¹).

-

Confirm the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) at approximately 1575-1580 cm⁻¹ and 1540-1545 cm⁻¹, respectively. The splitting of the carboxylate peak is characteristic of calcium soaps.[7]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and decomposition of this compound.

Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the dried this compound powder into an alumina or aluminum TGA/DSC pan.

-

TGA Analysis:

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Monitor the weight loss as a function of temperature. The resulting thermogram will show the decomposition steps. For metal carboxylates, decomposition often occurs in multiple stages, potentially involving the loss of any bound water, followed by the decomposition of the organic portion to form calcium carbonate, and finally the decomposition of calcium carbonate to calcium oxide at higher temperatures.[8]

-

-

DSC Analysis:

-

Heat the sample under a controlled atmosphere at a constant rate.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions (like melting, though decomposition may occur first) and decomposition events.

-

Applications in Drug Development

While specific applications of pure this compound in drug delivery are not extensively documented, its properties as a lipid-based excipient suggest several potential roles. The use of lipid-based systems is a well-established strategy to enhance the oral bioavailability of poorly water-soluble drugs.[9][10]

Potential as a Pharmaceutical Excipient

Metallic stearates, such as calcium stearate, are widely used in the pharmaceutical industry as lubricants, mold-release agents, and for their water-repellent properties.[11] this compound could potentially serve similar functions, with the added characteristic of its unsaturated fatty acid chains.

Role in Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a key technology for improving the oral absorption of lipophilic drugs.[9][12] These systems can enhance drug solubilization in the gastrointestinal tract and promote lymphatic uptake, thereby avoiding first-pass metabolism.[1] Although not as common as other lipids, this compound could be explored as a component in self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs).

Signaling Pathways

Linoleic acid itself is known to be involved in various cellular signaling pathways. For instance, it can induce proinflammatory events in vascular endothelial cells through the activation of PI3K/Akt and ERK1/2 signaling.[13] The metabolism of linoleic acid is a complex pathway that is crucial for maintaining cellular health.[14] While these pathways are associated with the free fatty acid, the delivery of linoleate in the form of a calcium salt could potentially modulate these biological responses. Further research is needed to elucidate the specific signaling interactions of this compound.

Conclusion

This compound is a material with a range of physicochemical properties that suggest its potential utility in the pharmaceutical sciences, particularly as an excipient and in the formulation of lipid-based drug delivery systems. While there is a need for more comprehensive experimental data to fully characterize this compound, the methodologies for its synthesis and analysis are well-established. Future research should focus on elucidating its specific roles and mechanisms in drug delivery to unlock its full potential in the development of new and improved therapeutic products.

References

- 1. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. Using FT-IR as a fast method to measure fatty acid soaps in in vivo and in vitro digests - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00177J [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doaj.org [doaj.org]

- 11. nimbasia.com [nimbasia.com]

- 12. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]

- 13. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactome | Linoleic acid (LA) metabolism [reactome.org]

Elucidation of the Structure and Properties of Calcium Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium linoleate, the calcium salt of linoleic acid, is a compound of interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and manufacturing. Its structure, a divalent calcium ion bonded to two linoleate molecules, imparts specific physicochemical properties that are crucial for its application. This technical guide provides an in-depth overview of the structure elucidation of this compound, including its chemical and physical properties, experimental protocols for its synthesis and characterization, and an exploration of its potential role in cellular signaling pathways.

Chemical and Physical Properties

This compound is an organic calcium salt with the chemical formula C36H62CaO4.[1] It is also referred to as calcium bis((9Z,12Z)-octadeca-9,12-dienoate), calcium dilinoleate, or linoleic acid, calcium salt.[1][2][] The structure consists of a central calcium ion (Ca2+) coordinated to the carboxylate groups of two linoleate anions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C36H62CaO4 | [1] |

| Molecular Weight | 598.95 g/mol | [2][] |

| IUPAC Name | calcium bis((9Z,12Z)-octadeca-9,12-dienoate) | [1] |

| CAS Number | 19704-83-7 | [1] |

| Appearance | White or light yellow powder | [4] |

| Boiling Point | 360.6 °C at 760 mmHg | [5] |

| Flash Point | 273 °C | [5] |

| Vapour Pressure | 3.54E-06 mmHg at 25°C | |

| Solubility | Insoluble in water, alcohol, and ether. | [6] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the precipitation reaction between a soluble linoleate salt (e.g., sodium or potassium linoleate) and a soluble calcium salt (e.g., calcium chloride).

Materials:

-

Linoleic acid

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Calcium chloride (CaCl2)

-

Distilled water

Procedure:

-

Saponification of Linoleic Acid:

-

Dissolve a known amount of linoleic acid in ethanol.

-

Separately, prepare a solution of sodium hydroxide or potassium hydroxide in distilled water.

-

Slowly add the alkaline solution to the linoleic acid solution while stirring continuously.

-

Heat the mixture gently (e.g., to 60-70 °C) and continue stirring until the saponification is complete, resulting in a clear solution of sodium or potassium linoleate.

-

-

Precipitation of this compound:

-

Prepare an aqueous solution of calcium chloride.

-

Slowly add the calcium chloride solution to the linoleate salt solution with vigorous stirring. A white precipitate of this compound will form immediately.[4]

-

Continue stirring for a sufficient period (e.g., 30-60 minutes) to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration (e.g., using a Buchner funnel).

-

Wash the precipitate several times with distilled water to remove any unreacted salts and impurities. Washing until the filtrate is neutral is recommended.[4]

-

Finally, wash the precipitate with ethanol to remove any remaining water and unreacted linoleic acid.

-

Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Characterization Techniques

FTIR spectroscopy is a powerful tool for confirming the formation of this compound by identifying the characteristic vibrational modes of its functional groups.

Sample Preparation: The solid this compound sample can be prepared for analysis using the KBr pellet method or as a Nujol mull.[6][7]

Expected Spectral Features: The infrared spectrum of a calcium salt of a fatty acid is characterized by the disappearance of the broad O-H stretching band and the C=O stretching band of the carboxylic acid (around 3000 cm⁻¹ and 1710 cm⁻¹, respectively) and the appearance of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻).[7][8]

Table 2: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 and ~2855 | Asymmetric and symmetric C-H stretching of methylene (CH2) groups |

| ~1575 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1540 | Asymmetric stretching of the carboxylate group (COO⁻) |

| ~1465 | Symmetric stretching of the carboxylate group (COO⁻) and CH2 scissoring |

Note: The carboxylate stretching frequencies in solid-state spectra of calcium soaps can be complex due to coordination and crystal packing effects, often resulting in multiple bands.[7]

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. Due to the ionic nature of the compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

Expected Fragmentation Pattern: In the positive ion mode, one would expect to observe the molecular ion corresponding to the calcium adduct of the linoleate dimer or related species. In tandem MS (MS/MS), fragmentation would likely involve the loss of one or both linoleate chains and characteristic cleavages within the fatty acid hydrocarbon chain.[9][10] The fragmentation of the linoleate radical cation typically involves cleavages at the double bonds and adjacent allylic positions.[11]

Potential Signaling Pathways

While direct studies on the signaling pathways specifically activated by this compound are limited, the biological activities of its components—linoleic acid and calcium—are well-documented. It is plausible that this compound exerts its biological effects by delivering linoleic acid and calcium ions to cells, which then participate in established signaling cascades.

Linoleic Acid-Mediated Signaling

Linoleic acid is known to activate several key signaling pathways:

-

G-Protein Coupled Receptor 40 (GPR40): Linoleic acid is an agonist for GPR40, a free fatty acid receptor. Activation of GPR40 by linoleic acid leads to the activation of Phospholipase C (PLC).[12]

-

Phospholipase C (PLC) Pathway: PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12][13]

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, which are ligand-gated Ca2+ channels. This triggers the release of Ca2+ from the ER into the cytoplasm, leading to an increase in intracellular calcium concentration ([Ca2+]i).[13][14][15]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca2+]i, activates Protein Kinase C (PKC).[16][17] Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.[17]

The following diagram illustrates the logical workflow of linoleic acid-mediated signaling.

Caption: Linoleic Acid Signaling Pathway.

Experimental Workflow for Characterization

The structural elucidation of synthesized this compound follows a logical experimental workflow.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

The structure of this compound has been well-established through various analytical techniques. Its physicochemical properties are dictated by the ionic interaction between the calcium ion and the two linoleate fatty acid chains. While detailed experimental protocols for its synthesis and characterization are available, further research is needed to fully elucidate the specific signaling pathways directly modulated by this compound as a distinct molecular entity. Understanding these pathways will be crucial for the development of novel therapeutic applications for this compound. The information presented in this guide provides a solid foundation for researchers and professionals working with or interested in this compound.

References

- 1. This compound | C36H62CaO4 | CID 9851630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 4. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Tandem mass spectrometry analysis of linoleic and arachidonic acid hydroperoxides via promotion of alkali metal adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Detection and characterization by mass spectrometry of radical adducts produced by linoleic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Linoleic acid activates GPR40/FFA1 and phospholipase C to increase [Ca2+]i release and insulin secretion in islet beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Protein kinase C activation by cis-fatty acid in the absence of Ca2+ and phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protein kinase C - Wikipedia [en.wikipedia.org]

Thermal Decomposition of Calcium Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium linoleate. Drawing upon data from analogous metal soaps and established analytical techniques, this document outlines the expected decomposition pathways, products, and the experimental protocols necessary for its characterization. This information is critical for understanding the thermal stability and degradation profile of this compound, a compound of interest in various industrial and pharmaceutical applications.

Introduction

This compound, the calcium salt of the polyunsaturated omega-6 fatty acid, linoleic acid, is a metallic soap with applications ranging from a lubricant and stabilizer in plastics to a component in pharmaceutical formulations.[1] Its thermal behavior is a crucial parameter for determining its suitability and stability in processes involving elevated temperatures. The thermal decomposition of this compound, like other metal carboxylates, involves the breakdown of its organic and inorganic moieties, leading to the formation of volatile organic compounds and a solid residue.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to occur in a multi-stage process, primarily influenced by the temperature and atmospheric conditions. Based on studies of similar long-chain calcium carboxylates, such as calcium stearate and oleate, the decomposition likely proceeds through the formation of calcium carbonate and a long-chain ketone, followed by the decomposition of calcium carbonate to calcium oxide at higher temperatures.[2] The presence of double bonds in the linoleate chain introduces additional reaction pathways, including isomerization and cleavage, leading to a more complex mixture of volatile products compared to saturated fatty acid salts.[3]

Signaling Pathway of Decomposition

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

References

A Comprehensive Technical Guide to the Solubility of Calcium Linoleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of calcium linoleate, a metallic soap with significant applications across various scientific and industrial domains. Understanding its behavior in different organic solvents is crucial for formulation development, chemical synthesis, and quality control. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from its closely related C18 counterparts, calcium stearate and calcium oleate, to provide a comprehensive overview.

Core Principles of this compound Solubility

This compound, as a salt of a divalent metal and a long-chain fatty acid, exhibits solubility patterns primarily dictated by the principle of "like dissolves like." Its long, nonpolar hydrocarbon chains favor dissolution in nonpolar organic solvents, while the polar carboxylate head and the ionic bond with the calcium ion contribute to its insolubility in highly polar solvents like water. The degree of unsaturation in the linoleate chains can also influence crystal packing and, consequently, solubility, though this effect is not extensively quantified in the available literature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its C18 analogs, calcium oleate and calcium stearate. It is important to note that the solubility of metallic soaps can be influenced by factors such as the presence of impurities, the specific crystalline form of the soap, and the temperature of the solvent.

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Citation |

| Calcium Oleate | Acetone | 15 | 2.26 | [1] |

| Calcium Oleate | Benzene | 15 | 3.44 | [1] |

| Calcium Oleate | Methanol | 15 | 0.3 | [1] |

| Calcium Oleate | Methanol | 66 | 0.57 | [1] |

| Calcium Oleate | Water | 20 | 0.04 | [1] |

| Calcium Oleate | Water | 50 | 0.03 | [1] |

| Calcium Stearate | Water | 15 | 0.004 | [2][3] |

| Calcium Stearate | Water | 25 | 0.004 | [2][4] |

Qualitative Solubility Profile

In the absence of extensive quantitative data, a qualitative understanding of this compound's solubility is crucial. The following summarizes observations from various sources. It is important to note some conflicting reports, particularly for solvents of intermediate polarity like ethanol and acetone, which underscores the necessity of empirical determination for specific applications.

-

High Solubility:

-

Moderate to Low Solubility:

-

Insoluble/Slightly Soluble:

Experimental Protocols

Preparation of this compound via Precipitation (Double Decomposition)

A common and straightforward method for synthesizing this compound in the laboratory is through a double decomposition reaction.

Methodology:

-

Saponification: Dissolve a known quantity of linoleic acid in a suitable solvent, such as ethanol.

-

Neutralization: Neutralize the linoleic acid solution with a stoichiometric amount of a strong base, typically sodium hydroxide or potassium hydroxide, to form the corresponding alkali linoleate (sodium or potassium linoleate). The endpoint can be determined using an indicator like phenolphthalein.

-

Precipitation: In a separate vessel, prepare an aqueous solution of a soluble calcium salt, such as calcium chloride.

-

Reaction: Slowly add the calcium chloride solution to the alkali linoleate solution with constant stirring. A precipitate of this compound will form immediately.

-

Isolation and Purification: The precipitated this compound is then collected by filtration.

-

Washing: The collected solid should be washed thoroughly with deionized water to remove any unreacted salts and byproducts. A final wash with a solvent in which this compound is insoluble (e.g., cold ethanol) can aid in drying.

-

Drying: The purified this compound is dried to a constant weight, typically in a vacuum oven at a low temperature to prevent degradation.

Logical Workflow for this compound Preparation

Caption: Workflow for the synthesis of this compound.

Determination of Solubility by the Gravimetric Method

The gravimetric method is a fundamental and reliable technique for quantitatively determining the solubility of a compound in a specific solvent.

Methodology:

-

Equilibration: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Saturation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. A constant temperature water bath is recommended for precise temperature control.

-

Separation: Allow the undissolved solid to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by decantation, centrifugation, or filtration. Filtration should be performed carefully to avoid evaporation of the solvent.

-

Sample Collection: Accurately measure a known volume of the clear, saturated filtrate into a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: Evaporate the solvent from the filtrate. This should be done under controlled conditions to avoid loss of the solute. A rotary evaporator or a gentle stream of an inert gas in a fume hood are suitable methods. For high-boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

-

Drying and Weighing: Once the solvent is completely removed, dry the residue to a constant weight in an oven at a suitable temperature.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate taken. The results are typically expressed in g/100 mL or g/L.

Experimental Workflow for Gravimetric Solubility Determination

References

- 1. calcium oleate [chemister.ru]

- 2. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]

- 3. Calcium Stearate | C36H70CaO4 | CID 15324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CALCIUM STEARATE - Ataman Kimya [atamanchemicals.com]

- 5. Calcium stearate | 1592-23-0 [amp.chemicalbook.com]

- 6. cameo.mfa.org [cameo.mfa.org]

An In-depth Technical Guide on the Core Mechanism of Action of Calcium Linoleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium linoleate, a salt of the essential omega-6 fatty acid linoleic acid, exerts its biological effects primarily through the actions of its constituent linoleate molecules. This technical guide delineates the core mechanisms of action of linoleate, focusing on its role in intracellular calcium signaling, modulation of protein kinase activity, and regulation of inflammatory pathways. Linoleate has been shown to activate the G-protein coupled receptor 40 (GPR40), initiating a downstream signaling cascade involving phospholipase C (PLC), inositol 1,4,5-trisphosphate (IP3), and subsequent release of intracellular calcium from the endoplasmic reticulum. This elevation in cytosolic calcium is often followed by store-operated calcium entry (SOCE). Furthermore, linoleate can induce the phosphorylation of Src-protein-tyrosine kinases (Src-PTKs), which plays a role in the activation of SOC channels and subsequent cellular responses, including neurotransmitter release. Additionally, linoleate and its metabolites can act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, leading to the modulation of gene expression involved in inflammation and metabolism. This guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling events.

Introduction

This compound is the calcium salt of linoleic acid, a polyunsaturated omega-6 fatty acid that is essential in the human diet. While often utilized in various industrial applications, the biological activities of this compound are of increasing interest in the fields of pharmacology and drug development. Upon administration, this compound dissociates, releasing linoleate and calcium ions. The linoleate anion is the primary bioactive component responsible for initiating a cascade of cellular events. This guide will provide an in-depth exploration of the molecular mechanisms through which linoleate elicits its effects, with a focus on pathways relevant to researchers and drug development professionals.

Core Mechanisms of Action

The biological effects of linoleate are multifaceted, primarily revolving around its ability to modulate intracellular signaling pathways. The key mechanisms include:

-

GPR40-Mediated Calcium Signaling: Linoleate is an agonist for the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). Activation of GPR40 triggers a canonical signaling pathway that leads to an increase in intracellular calcium concentration.

-

Src Kinase Activation: Linoleate can induce the phosphorylation and activation of Src-family tyrosine kinases, which are involved in a variety of cellular processes, including cell growth, differentiation, and migration.

-

PPARγ-Mediated Anti-inflammatory Effects: Linoleate and its metabolites can bind to and activate peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a critical role in the regulation of inflammation and lipid metabolism.

These core mechanisms are interconnected and can lead to a diverse range of physiological responses, including neurotransmitter release and modulation of inflammatory cytokine production.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of linoleic acid.

Table 1: Receptor Activation and Intracellular Calcium Response

| Parameter | Value | Cell Type/System | Reference |

| GPR40 Activation (EC50) | 2 µM | Not specified | [1] |

| GPR120 Activation (EC50) | 1 µM | Not specified | [1] |

| Resting [Ca2+]i | 46 ± 7 nM | Primary cultured rat β-cells | [2] |

| Peak [Ca2+]i (20 µM LA for 2 min) | 119 ± 9 nM | Primary cultured rat β-cells | [2] |

| Plateau [Ca2+]i (20 µM LA for 2 min) | 65 ± 5 nM | Primary cultured rat β-cells | [2] |

Table 2: Effects on Inflammatory Markers

| Inflammatory Marker | Effect of Linoleic Acid/CLA | Fold Change/Details | Cell Type/System | Reference |

| IL-1β mRNA | Decrease (CLA) | 1.8-fold decrease at day 21 | Bovine uterine endometrium | [3] |

| IL-8 mRNA | Decrease (CLA) | 3.9-fold decrease at day 21 | Bovine uterine endometrium | [3] |

| TNF-α mRNA | Decrease (CLA) | 2.5-fold decrease at day 21 | Bovine uterine endometrium | [3] |

| IL-10 mRNA | Increase (CLA) | 9.7-fold increase at day 21 | Bovine uterine endometrium | [3] |

| IL-6 | Decrease | Not specified | Adults (meta-analysis) | [4] |

| TNF-α | Decrease | Not specified | Adults (meta-analysis) | [4] |

| C-reactive protein (CRP) | Increase | Not specified | Adults (meta-analysis) | [4] |

| IL-6 | Inverse association | Higher LA levels associated with lower IL-6 | Framingham Offspring Study | [5] |

| C-reactive protein (CRP) | Inverse association | Higher LA levels associated with lower CRP | Framingham Offspring Study | [5] |

| IL-8 secretion | Increase | Significant increase with 60 µM LA | CF human airway epithelial cells | [6] |

Signaling Pathways

The signaling cascades initiated by linoleate are complex and cell-type specific. The following diagrams illustrate the key pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of linoleate's mechanism of action.

Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol is adapted from studies measuring linoleate-induced changes in intracellular calcium.[2][7][8]

Objective: To quantify changes in cytosolic free calcium concentration in response to linoleate stimulation using a fluorescent calcium indicator.

Materials:

-

Cells of interest (e.g., primary pancreatic β-cells, neuronal cells)

-

Culture medium

-

Krebs-Ringer bicarbonate (KRB) buffer

-

Fura-2 AM or Fluo-3 AM (calcium indicator dyes)

-

Pluronic F-127

-

Linoleic acid stock solution

-

Ionomycin

-

EGTA

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips or appropriate imaging plates and culture until desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in KRB buffer.

-

Wash the cells once with KRB buffer.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells three times with KRB buffer to remove extracellular dye.

-

Acclimatization: Incubate the cells in KRB buffer for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

Baseline Measurement:

-

Mount the coverslip onto the microscope stage or place the plate in the reader.

-

Record the baseline fluorescence for 1-2 minutes. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-3, use excitation around 488 nm and emission around 525 nm.

-

-

Stimulation: Add linoleic acid solution to the desired final concentration and continue recording the fluorescence changes.

-

Calibration (for Fura-2):

-

At the end of the experiment, add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, add a calcium-chelating agent like EGTA (e.g., 10 mM) to determine the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of fluorescence intensities at 340 nm and 380 nm.

-

Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.

-

For Fluo-3, express the data as a change in fluorescence intensity relative to the baseline (F/F0).

-

Western Blot Analysis of Src Kinase Phosphorylation

This protocol is based on general Western blotting procedures and studies investigating linoleate's effect on protein phosphorylation.[9][10][11][12][13][14]

Objective: To detect and quantify the phosphorylation of Src family kinases at specific tyrosine residues following linoleate treatment.

Materials:

-

Cells of interest

-

Culture medium

-

Linoleic acid stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-Src, anti-total-Src)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with linoleic acid at various concentrations and time points. Include an untreated control.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped of the antibodies and re-probed with an antibody against total Src to normalize for protein loading.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated Src as a ratio to the total Src level.

Neurotransmitter Release Assay

This protocol is a generalized procedure based on methods for quantifying neurotransmitter release.[15][16]

Objective: To measure the release of neurotransmitters (e.g., serotonin, noradrenaline) from cells in response to linoleate stimulation.

Materials:

-

Cells capable of neurotransmitter release (e.g., PC12 cells, primary neurons, gustatory cells)

-

Culture medium

-

Physiological salt solution (e.g., HBSS)

-

Linoleic acid stock solution

-

High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Plating: Culture cells in appropriate plates or dishes.

-

Pre-incubation:

-

Wash the cells with a physiological salt solution.

-

Pre-incubate the cells in the same solution for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation:

-

Replace the pre-incubation solution with a fresh solution containing linoleic acid at the desired concentration. Include a vehicle control.

-

Incubate for a specific time (e.g., 5-15 minutes) to allow for neurotransmitter release.

-

-

Sample Collection:

-

Carefully collect the supernatant (extracellular medium) from each well and transfer it to a microcentrifuge tube.

-

Immediately place the samples on ice or add a stabilizing agent to prevent neurotransmitter degradation.

-

-

Sample Preparation:

-

Centrifuge the samples to remove any cellular debris.

-

The supernatant may require further processing, such as derivatization, depending on the neurotransmitter and the detection method.

-

-

HPLC Analysis:

-

Inject a defined volume of the prepared sample into the HPLC system.

-

Separate the neurotransmitters using an appropriate column and mobile phase.

-

Detect and quantify the neurotransmitters based on their retention times and peak areas compared to known standards.

-

-

Data Analysis: Express the amount of released neurotransmitter as a concentration (e.g., ng/mL) or as a percentage of the total cellular content.

PPARγ Activation Assay

This protocol is based on reporter gene assays used to assess PPARγ activation.[16][17][18][19]

Objective: To determine if linoleate or its metabolites can activate the transcriptional activity of PPARγ.

Materials:

-

Host cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for PPARγ

-

Reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium

-

Linoleic acid or conjugated linoleic acid (CLA) stock solution

-

Positive control (e.g., rosiglitazone)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed the host cells in a multi-well plate.

-

Co-transfection:

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of linoleic acid/CLA, a positive control (rosiglitazone), or a vehicle control.

-

Incubate for another 18-24 hours.

-

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay:

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Normalization (if applicable): If a control plasmid was used, measure the activity of the control reporter (e.g., β-galactosidase activity).

-

Data Analysis:

-

Normalize the luciferase activity to the control reporter activity or to the total protein concentration.

-

Express the results as fold activation relative to the vehicle-treated control.

-

Conclusion

The mechanism of action of this compound is primarily driven by the biological activities of the linoleate anion. Linoleate acts as a signaling molecule that can activate the GPR40 receptor, leading to an increase in intracellular calcium concentration through the PLC-IP3 pathway. This calcium signal, along with the activation of Src family kinases, can trigger various cellular responses, including neurotransmitter release. Furthermore, linoleate and its derivatives can modulate the inflammatory response by activating PPARγ. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other fatty acid-based compounds. A thorough understanding of these core mechanisms is crucial for the rational design and development of novel therapeutics targeting these pathways.

References

- 1. Frontiers | Oral administration of linoleic acid immediately before glucose load ameliorates postprandial hyperglycemia [frontiersin.org]

- 2. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linoleic Acid Tied to Lower Inflammation in Major U.S. Study [sniglobal.org]

- 6. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. Saturated fatty acids induce c-Src clustering within membrane subdomains leading to JNK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipid-driven Src self-association modulates its transformation capacity | Life Science Alliance [life-science-alliance.org]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of PPAR gamma and delta by conjugated linoleic acid mediates protection from experimental inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Calcium Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium linoleate, the salt of the essential omega-6 fatty acid linoleic acid, is a compound with a diverse range of biological activities. While much of the existing research has focused on linoleic acid itself, the role of the calcium salt in modulating these effects is an area of growing interest. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, with a focus on its impact on cellular signaling, inflammatory processes, cancer cell proliferation, and skin barrier function. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways involved.

Introduction

Linoleic acid is an essential polyunsaturated fatty acid that plays a crucial role in numerous physiological processes. As a key component of cell membranes, it influences membrane fluidity and is a precursor for the synthesis of various signaling molecules, including eicosanoids. Calcium, a ubiquitous second messenger, is fundamentally involved in a vast array of cellular functions, including signal transduction, muscle contraction, and enzyme activation. This compound, as a compound that delivers both of these bioactive moieties, presents a unique profile of biological effects. This guide will delve into the multifaceted activities of this compound, providing a technical resource for researchers and professionals in the field of drug development and life sciences.

Core Biological Activities and Mechanisms

The biological activities of this compound are largely attributed to the independent and synergistic actions of linoleic acid and calcium ions. The primary mechanisms of action revolve around the modulation of key signaling pathways, including calcium signaling, the lipoxygenase (LOX) pathway, and the peroxisome proliferator-activated receptor (PPAR) pathway.

Modulation of Intracellular Calcium Signaling

Linoleic acid has been shown to induce increases in free intracellular calcium concentrations ([Ca2+]i)[1][2]. This is achieved through a dual mechanism:

-

Receptor-Mediated Calcium Release: Linoleic acid can activate G-protein coupled receptors (GPCRs), such as the free fatty acid receptor (FFAR), leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the production of inositol 1,4,5-triphosphate (IP3), which binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm[1].

-

Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores activates stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to activate Orai1 channels, leading to an influx of extracellular calcium[2].

The presence of calcium in the this compound salt may further influence these processes by altering the extracellular calcium concentration and potentially modulating the activity of calcium-sensing receptors and channels.

Interaction with the Lipoxygenase (LOX) Pathway and Eicosanoid Production

Linoleic acid is a substrate for lipoxygenase (LOX) enzymes, which catalyze the production of a variety of bioactive lipid mediators known as eicosanoids. The primary LOX pathways involving linoleic acid are the 5-LOX and 12/15-LOX pathways.

-

5-Lipoxygenase (5-LOX): This pathway leads to the production of leukotrienes, which are potent pro-inflammatory mediators[3].

-

12/15-Lipoxygenase (12/15-LOX): This pathway generates hydroxyeicosatetraenoic acids (HETEs) and lipoxins, which can have both pro- and anti-inflammatory effects[3].

Calcium ions are known to play a role in the activation of certain LOX enzymes[4]. Therefore, this compound may directly influence the production of these inflammatory mediators.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Linoleic acid and its derivatives are natural ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation[5][6].

-

PPARα: Primarily involved in fatty acid oxidation. Activation of PPARα by linoleic acid can lead to the upregulation of genes involved in lipid catabolism[5][6].

-

PPARγ: A key regulator of adipogenesis and has anti-inflammatory properties.

By activating PPARs, this compound can influence a wide range of cellular processes, contributing to its observed biological effects.

Quantitative Data on Biological Activities

While direct quantitative data for this compound is limited, data from studies on conjugated linoleic acid (CLA) and linoleic acid derivatives provide valuable insights into its potential potency.

| Compound | Biological Activity | Assay System | Parameter | Value | Reference |

| Calcium Salts of Conjugated Linoleic Acid (CaCLA) | Inhibition of Milk Fat Synthesis | Lactating Goats | Milk Fat Yield Reduction | 17.5 - 49.3% (at 30-90 g/day ) | [1] |

| Linoleyl Hydroxamic Acid | 15-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 0.02 µM | [7] |

| Linoleyl Hydroxamic Acid | 12-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 0.6 µM | [7] |

| Linoleyl Hydroxamic Acid | 5-Lipoxygenase Inhibition | In vitro enzyme assay | IC50 | 7 µM | [7] |

| (9Z,11E)-CLA | PPARα Activation | Scintillation Proximity Assay | IC50 | 140 nM | [6] |

| (10E,12Z)-CLA | PPARα Activation | Scintillation Proximity Assay | IC50 | >140 nM | [6] |

Note: The data presented for linoleyl hydroxamic acid and CLA are for structurally related compounds and should be considered as indicative of the potential activity of this compound.

Key Biological Effects

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are thought to be mediated through several mechanisms:

-

Modulation of Eicosanoid Production: By acting as a substrate for LOX enzymes, linoleic acid can lead to the production of both pro- and anti-inflammatory eicosanoids. The balance of these products can influence the overall inflammatory response.

-

Activation of PPARγ: PPARγ activation has well-documented anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production.

-

Inhibition of NF-κB Activation: Linoleic acid has been shown to activate the NF-κB signaling pathway, a key regulator of inflammation[8]. However, under certain conditions, its metabolites can also have inhibitory effects on this pathway.

Anticancer Activity

Conjugated linoleic acid (CLA), a derivative of linoleic acid, has demonstrated anticancer properties in various studies. While direct evidence for this compound is scarce, the known effects of CLA suggest potential mechanisms:

-

Inhibition of Cell Proliferation: CLA has been shown to inhibit the growth of cancer cells, in part by modulating the ERK-MAPK signaling pathway[5].

-

Induction of Apoptosis: Some studies suggest that CLA can induce apoptosis in cancer cells.

-

Modulation of PPARs: PPARs are implicated in the regulation of cell growth and differentiation, and their activation by linoleic acid derivatives may contribute to anticancer effects.

Effects on Skin Barrier Function

Linoleic acid is a critical component of the skin's lipid barrier, primarily as a constituent of ceramides.

-

Ceramide Synthesis: Linoleic acid is incorporated into acylceramides, which are essential for maintaining the integrity and permeability of the stratum corneum.

-

Keratinocyte Differentiation: Calcium is a key regulator of keratinocyte differentiation, the process by which skin cells mature to form the protective outer layer of the skin[4]. A calcium gradient in the epidermis is crucial for this process.

This compound, by providing both essential components, is expected to play a significant role in maintaining and repairing the skin barrier.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Preparation of this compound for In Vitro Studies

Objective: To prepare a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Ethanol or DMSO

-

Cell culture medium

-

Sterile filters (0.22 µm)

Protocol:

-

Weigh the desired amount of this compound powder in a sterile container.

-

Dissolve the powder in a small volume of ethanol or DMSO to create a concentrated stock solution. Gentle warming and vortexing may be required to aid dissolution.

-

Sterile-filter the stock solution using a 0.22 µm syringe filter.

-

For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure that the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).

-

Due to the limited solubility of lipids in aqueous solutions, it is advisable to prepare fresh dilutions for each experiment and to visually inspect for any precipitation. Complexation with a carrier like BSA or using cyclodextrins can improve solubility[9][10][11].

Measurement of Intracellular Calcium Concentration

Objective: To quantify changes in intracellular calcium levels in response to this compound treatment.

Materials:

-

Cells of interest (e.g., keratinocytes, immune cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound solution

-

Fluorescence plate reader or confocal microscope

Protocol:

-

Seed cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium and wash the cells with HBS.

-

Add the loading buffer to the cells and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells twice with HBS to remove excess dye.

-

Add HBS to each well and acquire baseline fluorescence readings.

-

Add the this compound solution to the wells and immediately begin recording fluorescence changes over time.

-

For ratiometric dyes like Fura-2, measure emission at 510 nm with excitation at 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. For single-wavelength dyes like Fluo-4, measure fluorescence at the appropriate excitation/emission wavelengths.

Lipoxygenase (LOX) Activity Assay

Objective: To determine the effect of this compound on the activity of lipoxygenase enzymes.

Materials:

-

Purified lipoxygenase enzyme (e.g., 5-LOX, 15-LOX)

-

Linoleic acid (substrate)

-

This compound (test compound)

-

Reaction buffer (e.g., Tris-HCl or phosphate buffer)

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a stock solution of the substrate (linoleic acid) and the test compound (this compound) in an appropriate solvent.

-

In a quartz cuvette, add the reaction buffer and the desired concentration of this compound.

-

Add the purified LOX enzyme to the cuvette and incubate for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes, the product of the LOX reaction.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the inhibitory effect of this compound by comparing the reaction rates in the presence and absence of the compound. IC50 values can be calculated by testing a range of concentrations.

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTox™ Green)

-

DMSO

-

96-well plate

-

Plate reader

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values can be determined by plotting cell viability against the log of the this compound concentration.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound-Induced Intracellular Calcium Signaling Pathway.

References

- 1. Quantitative relationships between dietary linoleate and prostaglandin (eicosanoid) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium regulation of keratinocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward the Establishment of Standardized In Vitro Tests for Lipid-Based Formulations, Part 6: Effects of Varying Pancreatin and Calcium Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calcium-induced keratinocyte differentiation: Topics by Science.gov [science.gov]

- 5. Conjugated linoleic acid inhibits Caco-2 cell growth via ERK-MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1159281C - Composition containing calcium conjugated linoleate and method for producing the same - Google Patents [patents.google.com]

- 7. p38 MAPK regulates calcium signal-mediated lipid accumulation through changing VDR expression in primary preadipocytes of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linoleic acid activates nuclear transcription factor-kappa B (NF-kappa B) and induces NF-kappa B-dependent transcription in cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. us.cmd2.vwr.com [us.cmd2.vwr.com]

- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Calcium Linoleate with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium linoleate, the salt of the polyunsaturated omega-6 fatty acid linoleic acid, exhibits complex and multifaceted interactions with cell membranes. This guide provides a comprehensive technical overview of these interactions, focusing on the core mechanisms of membrane perturbation, induction of intracellular signaling cascades, and methodologies for their investigation. We delve into the physicochemical effects of this compound on membrane fluidity and permeability, detail the signaling pathways initiated by its lipid component, and provide established experimental protocols for the quantitative analysis of these phenomena. The information is intended to serve as a foundational resource for researchers in cell biology, pharmacology, and drug development exploring the physiological and pathological roles of fatty acid salts.

Introduction: The Dual Nature of this compound-Membrane Interactions

The interaction of this compound with the plasma membrane is not a simple binding event but rather a complex interplay of its constituent parts: the calcium cation and the linoleate anion. Linoleic acid, as a fatty acid, can directly influence the biophysical properties of the lipid bilayer, while both extracellular and intracellular calcium play critical roles in membrane stability and signal transduction.[1] The effects can be broadly categorized into two interconnected phenomena: direct membrane perturbation and the initiation of intracellular signaling.

Fatty acid soaps, including this compound, can act as surfactants, potentially disrupting the hydrophobic forces that maintain the integrity of the lipid bilayer.[2][3][4] This can lead to alterations in membrane fluidity and permeability. Concurrently, the linoleate component can engage with membrane-associated proteins, such as G-protein coupled receptors (GPCRs), to trigger sophisticated intracellular signaling pathways, most notably the mobilization of intracellular calcium, a ubiquitous second messenger.[5][6][7][8]

Physicochemical Interactions with the Lipid Bilayer

The initial contact of this compound with the cell surface involves its interaction with the phospholipid bilayer. This interaction is driven by the amphipathic nature of the linoleate molecule and the charge of the calcium ion.

Effects on Membrane Fluidity

Linoleic acid, being an unsaturated fatty acid with two double bonds, tends to increase the fluidity of the cell membrane.[9] The "kinks" in its hydrocarbon tail disrupt the orderly packing of phospholipid acyl chains, leading to a less viscous membrane environment. Conversely, calcium ions are known to interact with the negatively charged phosphate head groups of phospholipids, which can decrease membrane fluidity and induce lipid phase separations.[10][11] The net effect of this compound on membrane fluidity is therefore dependent on the concentration and the local lipid composition of the membrane.

Table 1: Quantitative Data on the Effect of Linoleic Acid on Membrane Fluidity

| Cell/System Type | Linoleic Acid Concentration | Method | Observed Effect on Fluidity | Reference |

| N20.1 mouse oligodendrocytes | 10 µM | Fluorescence Recovery After Photobleaching (FRAP) | No significant correlation with Na+/K+ pump inhibition | [9] |

| Human lens epithelial cells | Micromolar concentrations | Neutral Red Cytotoxicity Assay | Cytotoxicity linked to unsaturated nature | [12] |

Impact on Membrane Permeability

At high concentrations, fatty acid soaps can act as detergents, leading to the permeabilization and even solubilization of the lipid bilayer.[3][13][14] This can result in the leakage of intracellular contents and ultimately lead to cell death through necrosis.[15][16] The presence of extracellular calcium can sometimes mitigate or exacerbate this effect, depending on the cell type and the specific conditions. Calcium itself plays a crucial role in maintaining membrane integrity, and its dysregulation is a key factor in many forms of cell injury.[17]

Intracellular Signaling Pathways Activated by Linoleate

Beyond its direct physical effects on the membrane, the linoleate component of this compound is a potent signaling molecule that can trigger a cascade of intracellular events, primarily leading to an increase in cytosolic calcium concentration ([Ca2+]i).

G-Protein Coupled Receptor (GPCR) Activation

Linoleic acid can act as a ligand for G-protein coupled receptors, such as GPR40 (also known as Free Fatty Acid Receptor 1).[8] This interaction initiates a canonical signaling pathway involving the activation of Phospholipase C (PLC).

Inositol Triphosphate (IP3) and Diacylglycerol (DAG) Production

Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).

Calcium Release from Intracellular Stores

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as a major intracellular calcium store. This binding triggers the opening of calcium channels and the release of Ca2+ from the ER into the cytosol, leading to a rapid and transient increase in [Ca2+]i.[5][6][7]

Store-Operated Calcium Entry (SOCE)

The depletion of calcium from the ER is sensed by STIM proteins located in the ER membrane. Upon sensing low ER calcium, STIM proteins translocate and interact with Orai proteins, which are calcium channels in the plasma membrane. This interaction opens the Orai channels, allowing for the influx of extracellular calcium into the cell. This process, known as store-operated calcium entry (SOCE), leads to a more sustained elevation of intracellular calcium.[5][6]

Involvement of Src Kinases and Mitochondrial Calcium

Studies have also implicated the involvement of Src-protein-tyrosine kinases (Src-PTKs) in the signaling cascade initiated by linoleic acid.[18] Furthermore, prolonged stimulation with linoleic acid can lead to the mobilization of calcium from mitochondrial stores.[5][7]

Table 2: Quantitative Data on Linoleic Acid-Induced Changes in Intracellular Calcium

| Cell Type | Linoleic Acid (LA) Concentration | Duration of Treatment | Peak [Ca2+]i Increase (relative to basal) | Key Findings | Reference |

| Rat Pancreatic β-cells | 20 µM | 2 min | Transient peak followed by a minor plateau | Mediated by FFA receptor and PLC, leading to ER Ca2+ release | [5][6] |

| Rat Pancreatic β-cells | 20 µM | 10 min | Strong and long-lasting elevation | Involves both ER and mitochondrial Ca2+ mobilization | [5][6] |

| Rat Thymocytes | Concentration-dependent | Not specified | Increase in [Ca2+]i | Effect is dependent on the degree of fatty acid unsaturation | [19][20] |

| Chicken Hepatocytes | ≥10-4 M | ≥8 h | Increase in [Ca2+]i | Blocked by extracellular and intracellular calcium chelators | [8] |

Diagram 1: Linoleic Acid-Induced Calcium Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Calcium Alters the Interfacial Organization of Hydrolyzed Lipids during Intestinal Digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways | PLOS One [journals.plos.org]

- 6. Linoleic Acid Stimulates [Ca2+]i Increase in Rat Pancreatic Beta-Cells through Both Membrane Receptor- and Intracellular Metabolite-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleic acid stimulates [Ca2+]i increase in rat pancreatic beta-cells through both membrane receptor- and intracellular metabolite-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linoleic acid stimulates gluconeogenesis via Ca2+/PLC, cPLA2, and PPAR pathways through GPR40 in primary cultured chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of linoleic acid metabolites on Na(+)/K(+) pump current in N20.1 oligodendrocytes: role of membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Calcium-induced lipid phase separations and interactions of phosphatidylcholine/anionic phospholipid vesicles. Fluorescence studies using carbazole-labeled and brominated phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inverse relationship between cytotoxicity of free fatty acids in pancreatic islet cells and cellular triglyceride accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium signaling in membrane repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Linoleic acid induces calcium signaling, Src kinase phosphorylation, and neurotransmitter release in mouse CD36-positive gustatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Role of Calcium Linoleate in Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals